5-(Benzyloxy)-2-methylpyridine
Overview
Description
5-(Benzyloxy)-2-methylpyridine is an aromatic heterocyclic compound that is widely used in organic synthesis. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a starting material in the synthesis of other heterocyclic compounds, such as benzimidazoles and quinolines. The structure of this compound is shown below:
Scientific Research Applications
1. Xanthone Glucosides Synthesis
- Application Summary: Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria. They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . Benzyloxy compounds could potentially be used in the synthesis of these xanthones.
2. Synthesis of Chalcones Derivatives
- Application Summary: Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. Benzyloxy compounds can be used in the synthesis of these chalcones derivatives .
- Methods of Application: The compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes: The synthesized compounds were screened for antimicrobial activity .
3. Synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one
- Application Summary: This compound is a type of pyridinone, which are often used in the synthesis of various pharmaceuticals .
4. Preparation of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .
- Results or Outcomes: This method has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .
5. Synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one
- Application Summary: This compound is a type of pyridinone, which are often used in the synthesis of various pharmaceuticals .
6. Preparation of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .
- Results or Outcomes: This method has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .
properties
IUPAC Name |
2-methyl-5-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITBZZXFIKNSSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496279 | |
Record name | 5-(Benzyloxy)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-methylpyridine | |
CAS RN |
63793-98-6 | |
Record name | 5-(Benzyloxy)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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